molecular formula C18H18ClF3N4O2S B298858 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

Cat. No. B298858
M. Wt: 446.9 g/mol
InChI Key: MZOCYHSQZJDYIA-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide, also known as CTET, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CTET is a thiazole-based compound that contains a chloro-trifluoromethyl-phenyl group, a hydrazine group, and an acetamide group. In

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide is not fully understood. However, studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to have antifungal activity by inhibiting the growth of fungi.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide can induce cell death in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of fungi. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide is also relatively easy to work with and can be used in various assays. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal concentration of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide for various assays.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide. One area of research is to further investigate its mechanism of action. This will help to better understand how N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide works and how it can be used in the development of new drugs. Another area of research is to study the pharmacokinetics and pharmacodynamics of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide. This will help to determine the optimal dosage and administration route for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide in various diseases. Additionally, more research is needed to determine the potential side effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide and its safety profile. Overall, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has shown promising results in scientific research, and further studies are needed to fully explore its potential applications.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide involves a series of chemical reactions. The starting materials for the synthesis are 2-chloro-5-(trifluoromethyl)aniline and 2-cyclohexylidenehydrazinecarbothioamide. The reaction between these two compounds produces 2-(2-cyclohexylidenehydrazinyl)-5-chloro-trifluoromethyl-phenylamine. This intermediate compound is then reacted with acetic anhydride to produce N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide, which is the final product.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has also been studied for its potential use as an antifungal agent.

properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

Molecular Formula

C18H18ClF3N4O2S

Molecular Weight

446.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C18H18ClF3N4O2S/c19-12-7-6-10(18(20,21)22)8-13(12)23-15(27)9-14-16(28)24-17(29-14)26-25-11-4-2-1-3-5-11/h6-8,14H,1-5,9H2,(H,23,27)(H,24,26,28)

InChI Key

MZOCYHSQZJDYIA-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CC1

SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CC1

Canonical SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CC1

Origin of Product

United States

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